molecular formula C17H18FN3O2 B10984850 2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B10984850
M. Wt: 315.34 g/mol
InChI Key: DOFJJLXESASEBY-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoxazole ring, an indole moiety, and an acetamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.

    Indole Synthesis: The indole moiety can be prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the isoxazole and indole intermediates through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or isoxazole rings.

Scientific Research Applications

2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide stands out due to its unique combination of an isoxazole ring, an indole moiety, and an acetamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18FN3O2

Molecular Weight

315.34 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C17H18FN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-3-4-14(18)9-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22)

InChI Key

DOFJJLXESASEBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

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